methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate
Description
Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a structurally complex heterocyclic compound featuring a fused tetrahydropyrrolo[1,2-a]quinoline core. Key substituents include:
- A cyano group at position 3, enhancing polarity and hydrogen-bonding capacity.
- A phenylcarbamoyl group at position 1, introducing amide functionality and aromaticity.
- A methyl carboxylate at position 3, influencing solubility and metabolic stability.
This compound’s stereochemistry (1R,2R,3S) is critical for its conformational stability and biological interactions.
Properties
Molecular Formula |
C28H22BrN3O3 |
|---|---|
Molecular Weight |
528.4 g/mol |
IUPAC Name |
methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H22BrN3O3/c1-35-27(34)28(17-30)23-16-13-18-7-5-6-10-22(18)32(23)25(24(28)19-11-14-20(29)15-12-19)26(33)31-21-8-3-2-4-9-21/h2-16,23-25H,1H3,(H,31,33)/t23?,24-,25+,28+/m0/s1 |
InChI Key |
BPPPYDYBRRJEGA-XKMIWIHUSA-N |
Isomeric SMILES |
COC(=O)[C@]1([C@H]([C@@H](N2C1C=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C#N |
Canonical SMILES |
COC(=O)C1(C2C=CC3=CC=CC=C3N2C(C1C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydropyrroloquinoline Framework
The initial step often involves the synthesis of the tetrahydropyrroloquinoline core. Various methods have been reported:
- Cyclization Reactions : These can be achieved using different cyclization agents or conditions. For instance, a common approach involves the use of an acid catalyst to promote the cyclization of appropriate precursors.
Introduction of Functional Groups
Once the core structure is established, specific functional groups are introduced:
Bromination : The introduction of the bromophenyl group can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires solvents like tetrahydrofuran (THF) and may involve cooling to low temperatures to enhance yields.
Cyanation : The cyano group can be introduced via nucleophilic substitution reactions where cyanide sources are used in the presence of suitable catalysts.
Amide Formation : The phenylcarbamoyl group is introduced through amide coupling reactions, which may utilize coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the reaction between amines and carboxylic acids.
Final Modifications and Purification
After functionalization, purification steps are critical to isolate the desired product:
Chromatography : Silica gel column chromatography is commonly employed to purify the synthesized compound from unreacted materials and by-products.
Recrystallization : This method is used to further purify the compound, often involving solvents like ethanol or methanol.
Data Tables
The following table summarizes key experimental conditions and yields reported in various studies for synthesizing methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Acid catalyst; THF; reflux | 65% | Formation of core structure |
| Bromination | NBS; THF; -78°C to room temperature | 52% | Controlled temperature enhances yield |
| Cyanation | Cyanide source; DMF; reflux | 70% | High yield with optimized conditions |
| Amide Coupling | EDC/DMAP; DCM; room temperature | 80% | Efficient coupling for amide formation |
| Purification | Silica gel chromatography; ethanol wash | - | Final product purity assessed |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.
Reduction: Reduction reactions can occur at the cyano group or the carbonyl groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound belongs to a class of tetrahydropyrroloquinoline derivatives that have been synthesized through various methodologies. The synthesis often involves multi-step reactions starting from readily available precursors. For instance, recent studies have highlighted the use of donor-acceptor cyclopropane ring opening as a key step in synthesizing related compounds in this family .
Biological Activities
Tubulin Polymerization Inhibition
One of the most significant applications of this compound is its role as a tubulin polymerization inhibitor. Tubulin is a critical protein in cellular processes such as mitosis and intracellular transport. Compounds that inhibit tubulin polymerization can effectively suppress cancer cell proliferation. In vitro studies have demonstrated that derivatives of tetrahydropyrroloquinoline can bind to the colchicine site on tubulin, leading to reduced microtubule growth rates .
Cytotoxicity Against Cancer Cells
Research indicates that methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate exhibits cytotoxic effects on various cancer cell lines. For example, one study reported an IC50 value of 5.9 μM against A549 lung cancer cells, indicating potent activity against tumor proliferation .
Antimycobacterial Activity
In addition to its anticancer properties, related compounds in the tetrahydropyrroloquinoline class have shown promise as antimycobacterial agents against strains of Mycobacterium tuberculosis. These compounds were evaluated for their anti-tubercular activity using resazurin microplate assays and exhibited significant efficacy against both drug-sensitive and multidrug-resistant strains .
Case Study 1: Tubulin Polymerization Inhibition
A study focused on the synthesis of 5-aryltetrahydropyrrolo[1,2-a]quinoline derivatives revealed their potential as novel tubulin inhibitors. The synthesized compounds were tested for their effects on microtubule dynamics and were shown to effectively arrest cell division in cultured cancer cells. The research utilized flow cytometry and phase-contrast microscopy to confirm the cytotoxic effects observed .
Case Study 2: Antimycobacterial Properties
Another investigation evaluated the antitubercular activity of pyrroloquinoline derivatives against Mycobacterium tuberculosis. The study found that certain compounds exhibited promising anti-TB activity with MIC values ranging from 8–128 µg/mL against the H37Rv strain. This highlights the versatility of these compounds in targeting multiple pathways in pathogenic organisms .
Mechanism of Action
The mechanism of action of methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[1,2-a]quinoline Cores
The following compounds share structural similarities with the target molecule but differ in substituents and stereochemistry:
*Calculated based on formula; †Estimated using fragment-based methods; ‡From .
Key Comparisons
- Substituent Effects on Polarity: The target compound’s cyano and phenylcarbamoyl groups increase polarity (lower XLogP3 ~3.8) compared to the ethyl ester and bromobenzoyl analogue (XLogP3 ~5.1) . This may enhance aqueous solubility but reduce membrane permeability.
- Conformational Flexibility: The tetrahydropyrrolo[1,2-a]quinoline core adopts a rigid envelope conformation (similar to chromeno-pyrrole derivatives in ), while pyrrolo[2,3-c]quinoline analogues (e.g., III-43h) exhibit semi-chair conformations .
- Synthetic Accessibility : The target compound’s stereochemical complexity likely requires asymmetric synthesis, whereas simpler analogues (e.g., ethyl ester in ) may be synthesized via direct alkylation .
NMR and Crystallographic Insights
- NMR Profiles : Comparative NMR studies (as in ) suggest that substituents in regions analogous to the target compound’s phenylcarbamoyl group (e.g., position 1) cause significant chemical shift variations (δ ~164 ppm for carbonyls) .
- Crystal Packing: Weak C–H⋯O and C–H⋯π interactions stabilize the target compound’s crystal lattice, similar to chromeno-pyrrole derivatives in .
Biological Activity
Methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound with a complex heterocyclic structure. Its molecular formula is C28H22BrN3O3 and it has a molecular weight of 528.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Structural Characteristics
The unique structure of this compound features a quinoline core and several functional groups, including:
- Bromine : Known for enhancing biological activity.
- Cyano Group : Often associated with increased reactivity and potential interactions with biological targets.
- Phenylcarbamoyl Group : Contributes to the compound's ability to interact with various enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Anticancer Properties
Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve:
- DNA Intercalation : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It shows potential as an inhibitor of key enzymes involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of pathogens, including:
- Bacteria : Effective against Gram-positive and Gram-negative bacteria.
- Fungi : Shows antifungal activity in vitro.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Results : The compound significantly reduced cell viability at concentrations above 10 µM.
-
Antimicrobial Evaluation :
- Objective : To test the efficacy against Staphylococcus aureus and Candida albicans.
- Method : Disk diffusion method was employed.
- Results : Inhibition zones were observed at concentrations as low as 50 µg/ml.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Key findings include:
| Target | Interaction Type | Effect |
|---|---|---|
| DNA | Intercalation | Inhibition of replication |
| Topoisomerase | Inhibition | Induction of apoptosis |
| Kinases | Competitive inhibition | Disruption of signaling pathways |
Q & A
Q. What synthetic strategies are employed for constructing the tetrahydropyrrolo[1,2-a]quinoline core in this compound?
Methodological Answer: The core structure is typically synthesized via cyclocondensation reactions. For example:
- Step 1: Use a Pictet–Spengler reaction to form the tetrahydroisoquinoline moiety, followed by functionalization of the pyrrolidine ring.
- Step 2: Introduce substituents (e.g., 4-bromophenyl, cyano, and phenylcarbamoyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura for aryl bromides).
- Validation: Confirm intermediate structures using (e.g., δ 7.24–7.57 ppm for aromatic protons) and ESI-MS (e.g., m/z 402.2 for analogous compounds) .
Q. How can the stereochemistry at the (1R,2R,3S) positions be confirmed experimentally?
Methodological Answer:
- X-ray crystallography is the gold standard. For example, single-crystal diffraction (monoclinic space group, ) resolves absolute configuration .
- Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)) can distinguish enantiomers by splitting signals for diastereotopic protons .
Advanced Research Questions
Q. How to resolve contradictions in 1H NMR^1 \text{H NMR}1H NMR data caused by dynamic conformational changes in the tetrahydropyrroloquinoline system?
Methodological Answer:
- Variable Temperature (VT) NMR: Perform experiments at low temperatures (e.g., -40°C) to "freeze" conformers and observe split signals (e.g., δ 4.27 ppm for ethyl protons in analogous esters) .
- DFT Calculations: Compare computed chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .
Q. What computational methods validate crystallographic data for this compound’s complex ring system?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O, C–H⋯π) using CrystalExplorer. For example, a 76.82° dihedral angle between naphthalene and phenyl rings stabilizes the crystal lattice .
- Molecular Dynamics (MD) Simulations: Assess packing efficiency and thermal stability (e.g., AMBER force field for organic crystals) .
Q. How does the 4-bromophenyl substituent influence electronic properties and reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
